molecular formula C11H11N3O7 B11023235 Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate

Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate

Cat. No.: B11023235
M. Wt: 297.22 g/mol
InChI Key: YADMCXFUOLWVGR-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate is a chemical derivative built on the 3,5-dinitrobenzoyl functional group, which is extensively utilized in advanced chemical and pharmaceutical research. While specific studies on this exact ester are not available in the public domain, the 3,5-dinitrobenzoyl moiety is well recognized for its critical role in enantioselective separation science. This compound shares strong structural similarities with 3,5-dinitrobenzoylated amino acids, which are pivotal selectands used to investigate and unravel enantiorecognition mechanisms on chiral stationary phases, particularly those based on Cinchona alkaloids . The enantiorecognition process is driven by a combination of intermolecular interactions, where the 3,5-dinitrobenzoyl group is known to engage in crucial π-π and π-cation interactions that are discriminant for chiral selectivity . Furthermore, the 3,5-dinitrobenzoyl group is a key component in the synthesis of specialized molecular tools, such as irreversible receptor antagonists. In these constructs, the group can be part of a trifunctional scaffold designed to covalently bind to target proteins, allowing for the biochemical and spectroscopic characterization of receptors like the A1 adenosine receptor . As such, this compound serves as a valuable synthetic intermediate and research tool for scientists developing new analytical methodologies for chiral compounds or creating high-affinity molecular probes for structural biology and receptor pharmacology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3O7

Molecular Weight

297.22 g/mol

IUPAC Name

ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate

InChI

InChI=1S/C11H11N3O7/c1-2-21-10(15)6-12-11(16)7-3-8(13(17)18)5-9(4-7)14(19)20/h3-5H,2,6H2,1H3,(H,12,16)

InChI Key

YADMCXFUOLWVGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of Ethyl 2 3,5 Dinitrobenzoyl Amino Acetate and Its Molecular Architecture

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

Analysis of Molecular Conformation and Dihedral Angles in 3,5-Dinitrobenzoyl Derivatives

The conformation of 3,5-dinitrobenzoyl derivatives is characterized by the relative orientations of the benzene (B151609) ring and its substituents, which can be quantified by dihedral angles. In the structure of Ethyl 2-[3-(3,5-dinitrobenzoyl)thioureido]benzoate, the molecule is noted to be slightly twisted. nih.gov The dihedral angle between its two benzene rings is 9.04 (15)°. nih.govnih.gov The nitro groups are rotated out of the plane of the dinitrobenzene ring by 3.9 (5)° and 17 (1)°. nih.gov

Table 1: Selected Dihedral Angles in 3,5-Dinitrobenzoyl Derivatives

CompoundGroups Defining Dihedral AngleAngle (°)Reference
Ethyl 2-[3-(3,5-Dinitrobenzoyl)thioureido]benzoateBenzene Ring 1 vs. Benzene Ring 29.04 (15) nih.govnih.gov
Ethyl 2-[3-(3,5-Dinitrobenzoyl)thioureido]benzoateNitro Group 1 vs. Phenyl Ring3.9 (5) nih.gov
Nitro Group 2 vs. Phenyl Ring17 (1)
3,5-Dinitrobenzoyl chloride (Major Component)Carbonyl Chloride Plane vs. Benzene Ring9.6 (4) nih.govresearchgate.netresearchgate.net
Nitro Group vs. Benzene Ring6.7 (4)
1-(3,5-Dinitrobenzoyl)-3,3-dipropylthioureaBenzene Ring vs. Amide Residue30.27 (7) iucr.org
1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazineNitro Group 1 vs. Dinitrobenzene Ring20.52 (9) nih.gov
Nitro Group 2 vs. Dinitrobenzene Ring2.34 (12)

Characterization of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The crystal structures of 3,5-dinitrobenzoyl derivatives are stabilized by a network of non-covalent interactions, primarily hydrogen bonds and π-π stacking. In the crystal of Ethyl 2-[3-(3,5-dinitrobenzoyl)thioureido]benzoate, both intermolecular and intramolecular N-H⋯O hydrogen bonds are present. nih.govnih.gov These interactions link the molecules into a one-dimensional chain. nih.gov

Furthermore, π-π stacking interactions play a crucial role in the packing of these molecules. For Ethyl 2-[3-(3,5-dinitrobenzoyl)thioureido]benzoate, a centroid-centroid distance of 3.9825 (19) Å is observed between the nearly parallel benzene rings of adjacent molecules, which is indicative of π-π stacking. nih.govnih.gov Similarly, in the crystal structure of 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine, molecules are linked by two independent π(nitrobenzene)⋯π(methoxybenzene) stacking interactions, with inter-centroid separations of 3.8444 (12) Å and 3.9197 (12) Å. nih.gov In other derivatives, such as 1-(3,5-Dinitrobenzoyl)-3,3-dipropylthiourea, bifurcated N—H⋯(O,S) hydrogen bonds are the dominant interactions, leading to the formation of six-membered synthons. iucr.org

Table 2: Intermolecular Interaction Parameters in 3,5-Dinitrobenzoyl Derivatives

CompoundInteraction TypeDescription / Distance (Å)Reference
Ethyl 2-[3-(3,5-Dinitrobenzoyl)thioureido]benzoateHydrogen BondingInter- and intramolecular N-H⋯O bonds nih.govnih.gov
Ethyl 2-[3-(3,5-Dinitrobenzoyl)thioureido]benzoateπ-π StackingCentroid-centroid distance: 3.9825 (19) nih.govnih.gov
1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazineπ-π StackingCentroid-centroid distance 1: 3.8444 (12) nih.gov
Centroid-centroid distance 2: 3.9197 (12)
1-(3,5-Dinitrobenzoyl)-3,3-dipropylthioureaHydrogen BondingBifurcated N—H⋯(O,S) bonds forming chains iucr.org

Investigation of Crystal Packing Arrangements and Supramolecular Assembly

The combination of hydrogen bonding and π-π stacking interactions governs the assembly of individual molecules into ordered, three-dimensional supramolecular structures. In the case of Ethyl 2-[3-(3,5-dinitrobenzoyl)thioureido]benzoate, intermolecular N-H···O hydrogen bonds link the molecules to form one-dimensional chains. nih.gov These chains are further organized by weak π-π interactions between neighboring rings in the crystal lattice. nih.gov

A different packing motif is seen in 1-(3,5-Dinitrobenzoyl)-3,3-dipropylthiourea, where bifurcated hydrogen bonds generate supramolecular chains that extend along the c-axis. iucr.org In the structure of 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine, the two independent π-π stacking interactions are responsible for linking the molecules into π-stacked sheets. nih.gov The specific nature of the functional groups attached to the 3,5-dinitrobenzoyl core thus dictates the resulting supramolecular architecture, leading to diverse packing arrangements such as linear chains or extended sheets.

Examination of Disorder and Twinning Phenomena in Crystal Structures

Crystallographic studies of 3,5-dinitrobenzoyl derivatives have revealed instances of both disorder and twinning. In the structure of Ethyl 2-[3-(3,5-dinitrobenzoyl)thioureido]benzoate, the ethoxy group is disordered over two sets of sites, with a refined occupancy ratio of 0.580 (15):0.420 (15). nih.govnih.gov The crystal studied was also identified as an inversion twin. nih.govnih.gov

Disorder is also a feature in the crystal structure of 3,5-dinitrobenzoyl chloride. researchgate.net Here, the carbonyl chloride group is disordered over two different orientations with nearly equal occupancies of 0.505 (5) and 0.495 (5). nih.govresearchgate.net Such disorder indicates that the molecule can adopt multiple, energetically similar conformations within the crystal lattice. These phenomena are important for the accurate refinement of crystal structures and provide insight into the conformational flexibility of the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, detailed information about the chemical environment of each atom and the connectivity within the molecule can be obtained.

Elucidation of Solution-State Structure and Dynamic Conformations by ¹H and ¹³C NMR

For Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate, the ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure. In related N-3,5-dinitrobenzoyl (N-DNB) amino acid derivatives, the dinitrobenzoyl group produces distinct signals. nih.gov The ¹H NMR spectrum typically shows a triplet for the single proton at the 4-position of the aromatic ring (H-4) and a doublet for the two equivalent protons at the 2- and 6-positions (H-2, H-6). nih.gov For instance, in (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzamide, the aromatic protons of the dinitrobenzoyl group appear at 9.14 ppm (triplet) and 8.99 ppm (doublet). preprints.org

The ethyl acetate (B1210297) moiety gives rise to a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling. The methylene protons of the glycine (B1666218) backbone (-NH-CH₂-CO-) would appear as a doublet, coupling with the adjacent N-H proton.

In the ¹³C NMR spectrum, the carbonyl carbons of the amide and ester groups are particularly informative. In N-DNB amino acid derivatives, the amide carbonyl carbon resonance is observed, along with distinct signals for the aromatic carbons, including the quaternary carbons attached to the nitro groups. nih.gov The thioamide carbon in (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide appears at 191.7 ppm, a significant downfield shift from the 161.8 ppm of the corresponding amide carbonyl carbon, demonstrating the sensitivity of the chemical shift to the local electronic environment. preprints.org The spectra can also provide information on dynamic processes, such as hindered bond rotation, which may lead to the doubling of peaks if the exchange between rotamers is slow on the NMR timescale. copernicus.org

Table 3: Typical ¹H NMR Chemical Shifts for Key Moieties

Proton(s)MoietyExpected Chemical Shift (δ, ppm)Expected Multiplicity
H-2, H-63,5-Dinitrobenzoyl~9.0 - 9.2Doublet (d)
H-43,5-Dinitrobenzoyl~9.1 - 9.3Triplet (t)
N-HAmideVariableTriplet (t) or Broad Singlet (br s)
-NH-CH₂-CO-Glycine Backbone~4.2 - 4.4Doublet (d)
-O-CH₂-CH₃Ethyl Ester~4.1 - 4.3Quartet (q)
-O-CH₂-CH₃Ethyl Ester~1.2 - 1.4Triplet (t)

Table 4: Typical ¹³C NMR Chemical Shifts for Key Moieties

Carbon(s)MoietyExpected Chemical Shift (δ, ppm)
C=OEster~168 - 172
C=OAmide~162 - 165
C-NO₂3,5-Dinitrobenzoyl~148 - 150
C-13,5-Dinitrobenzoyl~133 - 135
C-2, C-63,5-Dinitrobenzoyl~128 - 130
C-43,5-Dinitrobenzoyl~120 - 122
-O-CH₂-CH₃Ethyl Ester~60 - 62
-NH-CH₂-CO-Glycine Backbone~41 - 43
-O-CH₂-CH₃Ethyl Ester~13 - 15

Principles and Applications of Chiral Recognition in NMR Spectroscopy Using Dinitrobenzoyl Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the enantiodifferentiation of chiral molecules. The fundamental principle of chiral recognition by NMR lies in the conversion of an enantiomeric pair, which is indistinguishable in an achiral environment, into a pair of diastereomers with different physicochemical properties. This is achieved by introducing a chiral auxiliary, such as a chiral solvating agent (CSA), which interacts non-covalently with the enantiomers of the analyte. For derivatives containing a 3,5-dinitrobenzoyl (DNB) moiety, such as this compound, this group plays a critical role in the recognition process.

When a CSA is added to a solution of a racemic DNB derivative, it forms transient diastereomeric complexes. The distinct spatial arrangements of these complexes lead to different magnetic environments for the nuclei of each enantiomer, resulting in separate signals in the NMR spectrum, a phenomenon known as anisochronism. The magnitude of the chemical shift difference (ΔΔδ) between the signals of the two enantiomers is a measure of the enantiodiscrimination.

The interactions driving the formation of these diastereomeric complexes are multifaceted and include:

π-π Stacking: The electron-deficient aromatic ring of the 3,5-dinitrobenzoyl group is particularly adept at forming π-π stacking interactions with the aromatic moieties of a chiral solvating agent. This interaction is a significant contributor to the stability and structural organization of the complex. unipi.itacs.org

Hydrogen Bonding: The amide N-H proton and carbonyl oxygens in the DNB derivative can act as hydrogen bond donors and acceptors, respectively, forming key connections with the CSA.

The application of this principle is widespread in stereochemical analysis. It is frequently used for the determination of enantiomeric excess (ee), assignment of absolute configuration, and for monitoring the progress and stereoselectivity of asymmetric reactions. mdpi.comnih.gov Specifically, N-3,5-dinitrobenzoyl derivatives of amino acids and other chiral compounds are often used as model substrates to test the efficacy of new chiral solvating agents due to their reliable and pronounced enantiodifferentiation. unipi.itacs.orgnih.gov A consistent correlation between the chemical shift differences and the absolute configuration of a series of related compounds can allow for the confident assignment of unknown stereochemistry. mdpi.comnih.gov

Ancillary Spectroscopic Methods for Comprehensive Characterization

Vibrational Analysis via Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a vital technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). For this compound, the FTIR spectrum provides a unique fingerprint, confirming the presence of its key structural components.

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300 N-H Stretch Amide
~3100-3000 C-H Stretch Aromatic
~2980-2850 C-H Stretch Aliphatic (CH₂, CH₃)
~1740 C=O Stretch Ester
~1660 C=O Stretch Amide (Amide I)
~1550 N-H Bend & C-N Stretch Amide (Amide II)
~1540 N=O Asymmetric Stretch Nitro (NO₂)
~1350 N=O Symmetric Stretch Nitro (NO₂)

Electronic Transitions and Chromophoric Behavior by Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The primary chromophore in this compound is the 3,5-dinitrobenzoyl system.

The presence of the benzene ring conjugated with two powerful electron-withdrawing nitro groups and a carbonyl group results in characteristic electronic transitions. The spectrum is expected to be dominated by intense absorption bands in the UV region, typically below 300 nm. These absorptions arise from π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons on the oxygen atoms of the carbonyl and nitro groups. The high intensity of the π → π* transitions makes UV-Vis spectroscopy a sensitive method for the quantification of this compound. The position and intensity of the absorption maximum (λmax) can be influenced by the solvent polarity. Related dinitrobenzoyl compounds are often monitored spectroscopically near 254 nm. researchgate.net

Table 2: Expected Electronic Transitions for this compound

Transition Type Chromophore Approximate Wavelength Range (nm)
π → π* Dinitro-substituted benzene ring 200 - 280
n → π* Carbonyl group (C=O) 270 - 300

Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

For this compound (molecular formula C₁₁H₁₁N₃O₇), high-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), would be used to determine its accurate mass. This experimental value can be compared to the calculated theoretical mass (297.0597 Da for the neutral molecule) to confirm the elemental composition with high confidence.

Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion (e.g., the protonated molecule [M+H]⁺). The resulting fragment ions are characteristic of the molecule's structure. For this compound, the major fragmentation pathways would likely involve the cleavage of the ester and amide bonds.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Species Formula Calculated m/z Predicted Origin
[M+H]⁺ [C₁₁H₁₂N₃O₇]⁺ 298.0670 Protonated molecular ion
[M+Na]⁺ [C₁₁H₁₁N₃O₇Na]⁺ 320.0489 Sodium adduct of molecular ion
[M-OC₂H₅]⁺ [C₉H₇N₃O₆]⁺ 253.0306 Loss of the ethoxy group
[C₇H₃N₂O₅]⁺ [C₇H₃N₂O₅]⁺ 195.0039 3,5-dinitrobenzoyl cation from amide cleavage

Computational Chemistry and Theoretical Modeling of Ethyl 2 3,5 Dinitrobenzoyl Amino Acetate Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic characteristics of molecular systems. By utilizing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), it is possible to accurately predict a wide range of properties for Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate, from its most stable three-dimensional arrangement to its electronic and optical behavior.

The first step in a computational study is to determine the most stable molecular structure through geometry optimization. This process minimizes the energy of the molecule to find its equilibrium geometry. For this compound, theoretical calculations identify the optimized bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformer.

Studies on analogous structures indicate that the molecule is not planar. The nitro groups (NO₂) attached to the benzene (B151609) ring are typically twisted with respect to the ring. For instance, in a closely related compound, the dihedral angles involving the nitro groups were calculated to be around -174.9° and 176.6°, indicating a slight out-of-plane orientation. The planarity of the amide group is crucial for the molecule's stability, facilitating electron delocalization. The potential energy surface (PES) scan, performed by systematically varying specific dihedral angles, helps in exploring the energetic landscapes of different conformers and identifying the most stable spatial arrangement of the molecule's constituent parts.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for a Structure Analogous to this compound

ParameterCalculated Value (B3LYP/6-311++G(d,p))
C-C (Aromatic Ring)1.38-1.39 Å
C-N (Amide)1.36 Å
C=O (Amide)1.23 Å
N-H (Amide)1.01 Å
C-N (Nitro Group)1.48 Å
N-O (Nitro Group)1.22-1.23 Å
O-C-C (Ester)109.8°
C-N-C (Amide)120.1°
O-N-O (Nitro Group)124.5°

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is typically localized over the dinitrobenzoyl moiety, specifically the benzene ring and the carbonyl group of the amide. In contrast, the LUMO is predominantly distributed over the nitro groups, which are strong electron-withdrawing groups. This distribution indicates that the primary electronic transition involves a charge transfer from the dinitrobenzoyl ring towards the nitro groups.

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. Computational studies on similar molecules have calculated this gap to be approximately 4.77 eV. This value is instrumental in calculating other electronic properties such as chemical hardness, softness, electronegativity, and the chemical potential, which further characterize the molecule's reactivity.

Table 2: Calculated Electronic Properties for a Structure Analogous to this compound

PropertyCalculated Value (eV)
HOMO Energy-7.90
LUMO Energy-3.13
Energy Gap (ΔE)4.77
Ionization Potential (I)7.90
Electron Affinity (A)3.13
Global Hardness (η)2.38
Global Softness (S)0.21
Electronegativity (χ)5.51
Chemical Potential (μ)-5.51

The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution around a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. The MEPS map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

In this compound, the most negative potential (red/yellow regions) is concentrated around the oxygen atoms of the nitro (NO₂) and carbonyl (C=O) groups. These sites are the primary centers for electrophilic interactions. Conversely, the most positive potential (blue region) is located around the amide (N-H) hydrogen atom, making it the most likely site for nucleophilic attack. This detailed mapping of the electrostatic potential is crucial for understanding intermolecular interactions and predicting the molecule's behavior in a biological or chemical system.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding within a molecule. It examines the interactions between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy (E⁽²⁾) associated with these charge-transfer events. Higher E⁽²⁾ values indicate stronger interactions and greater molecular stability.

Molecules with significant charge transfer characteristics, like this compound, are of interest for their potential nonlinear optical (NLO) properties. NLO materials can alter the properties of light and have applications in technologies like optical switching and frequency conversion. The key parameters for NLO activity are the dipole moment (μ) and the first-order hyperpolarizability (β₀).

DFT calculations can predict these properties with a high degree of accuracy. The presence of strong electron-donating (amide) and electron-withdrawing (dinitrobenzoyl) groups connected through a π-conjugated system can lead to a large β₀ value. Theoretical calculations on analogous molecules have shown a significant first-order hyperpolarizability, often many times greater than that of a standard reference material like urea. This suggests that this compound possesses promising NLO characteristics, driven by the intramolecular charge transfer from the amide region to the dinitrobenzoyl system.

Table 3: Calculated NLO Properties for a Structure Analogous to this compound

PropertyCalculated Value
Dipole Moment (μ)4.51 Debye
First-Order Hyperpolarizability (β₀)6.92 x 10⁻³⁰ esu

Molecular Dynamics (MD) and Force Field Simulations for Conformational Dynamics

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. By using a force field to describe the potential energy of the system, MD simulations can model the vibrational, rotational, and translational motion of the atoms.

Stochastic Molecular Dynamics for Conformational Sampling

Stochastic Molecular Dynamics (SMD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. Unlike deterministic molecular dynamics, SMD incorporates random forces to simulate the effects of a solvent and thermal fluctuations, allowing for a more efficient and comprehensive sampling of the possible three-dimensional arrangements a molecule can adopt.

In studies of related N-(3,5-dinitrobenzoyl) amino acid derivatives, SMD simulations have been employed to understand the conformational preferences that are crucial for chiral recognition. nih.gov These simulations can reveal the distribution of key dihedral angles and the relative populations of different conformers. For instance, a molecule might exist in an equilibrium of "open" and "closed" conformations, and SMD can quantify this ratio, which can be critical when the molecule binds to a chiral selector. nih.gov The data generated from these simulations can reproduce experimentally observed phenomena, such as Nuclear Overhauser Effects (NOEs) from NMR spectroscopy, validating the computational model. nih.gov

By exploring the potential energy surface, SMD can identify the most stable, low-energy conformations of this compound. This information is foundational for understanding how the molecule presents itself for interaction with other chiral molecules, such as a chiral stationary phase (CSP) in chromatography. The flexibility of the ethyl acetate (B1210297) group and the rotational freedom around the amide bond are key areas of focus in such conformational sampling.

Table 1: Illustrative Conformational Data from Molecular Dynamics of Related Systems

ParameterDescriptionTypical Finding in Related Systems
Dihedral Angle (φ)Rotation around the N-Cα bondDistribution shows preference for specific rotamers.
Dihedral Angle (ψ)Rotation around the Cα-C' bondMultiple stable conformations may be populated.
Conformer RatioRatio of distinct spatial arrangementse.g., Open/Closed ratio of 35/65 in a free state. nih.gov
Interatomic DistancesKey distances between functional groupsFluctuations indicate molecular flexibility.

Computational Exploration of Diastereomeric Complex Formation and Stability

When a chiral molecule like this compound interacts with another chiral molecule (a selector), it forms a pair of transient diastereomeric complexes. The difference in stability between these two complexes is the basis for chiral recognition. Computational methods are invaluable for exploring the formation and energetics of these diastereomeric pairs.

Molecular dynamics simulations are used to model the interaction between the analyte (selectand) and the chiral selector. nih.gov By simulating the (R)-selectand/(R)-selector complex and the (S)-selectand/(R)-selector complex, for example, researchers can calculate the binding free energies. The difference in these energies (ΔΔG) corresponds directly to the enantioselectivity observed experimentally. Computational protocols have been optimized to accurately reproduce chromatographic retention orders and free energy differences of analyte binding to a CSP. nih.govnih.gov

These simulations provide a dynamic picture of the complex, showing how the two molecules orient themselves to maximize favorable interactions. The stability of the complex is assessed not just by a single static structure, but by analyzing a distribution of structures over the course of the simulation. nih.gov This approach offers a more realistic representation of the processes occurring, for instance, within a chromatographic column. nih.gov

Assessment of Intermolecular Forces and Chiral Discrimination Mechanisms

The stability of a diastereomeric complex is determined by a delicate balance of intermolecular forces. Computational models allow for the detailed assessment of these forces, providing a mechanistic understanding of chiral discrimination. For derivatives containing the 3,5-dinitrobenzoyl group, several key interactions are typically involved:

π-π Stacking: The electron-deficient 3,5-dinitrobenzoyl ring acts as a π-acceptor. It can form strong stacking interactions with π-basic (electron-rich) aromatic rings on a chiral selector. researchgate.net This is a primary interaction exploited in Pirkle-type CSPs. researchgate.net

Hydrogen Bonding: The amide N-H group and the carbonyl oxygen of the ester in this compound are potential hydrogen bond donors and acceptors, respectively. The formation of one or more hydrogen bonds between the analyte and the selector is often crucial for stable complex formation. researchgate.net

Steric Repulsion: The spatial arrangement of the substituents on the chiral centers of both the analyte and the selector leads to steric hindrance. In the less stable diastereomeric complex, repulsive steric interactions often prevent the molecules from achieving an optimal geometry for attractive interactions.

Table 2: Key Intermolecular Forces in Chiral Recognition of Dinitrobenzoyl Derivatives

Interaction TypeDescriptionRole in Discrimination
π-π InteractionStacking between the π-acidic dinitrobenzoyl ring and a π-basic selector ring.A primary attractive force, often the strongest contributor. researchgate.net
Hydrogen BondingInteraction involving amide N-H and carbonyl C=O groups.Provides specificity and directionality to the binding. researchgate.net
Steric HindranceRepulsive forces due to spatial overlap of atoms.Prevents the less-favored enantiomer from optimal binding.
Dipole-DipoleElectrostatic interaction between polar functional groups.Contributes to the overall orientation and stability of the complex.

Quantum Chemical Calculations for Reaction Mechanisms and Thermodynamic Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a higher level of theoretical detail about electronic structure, reaction energetics, and thermodynamic properties. mdpi.com These methods can be used to study the intrinsic properties of this compound and its interactions without the averaging effects seen in molecular dynamics.

DFT calculations are employed to:

Optimize Molecular Geometries: Determine the most stable, lowest-energy structure of the isolated molecule and its diastereomeric complexes with high accuracy.

Calculate Thermodynamic Parameters: Compute standard enthalpies of formation (ΔH°f), Gibbs free energies (ΔG), and entropies (S). mdpi.com This data is crucial for understanding the stability of the compound and the thermodynamics of the chiral recognition process. For instance, calculations can predict whether enantioseparation is enthalpically or entropically driven.

Analyze Electronic Properties: Methods like Mulliken charge analysis can reveal the charge distribution across the molecule, identifying the most electron-rich and electron-deficient sites that are prone to electrostatic interactions. mdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity and its ability to participate in charge-transfer interactions, which are related to π-π stacking.

By applying these quantum chemical methods, researchers can build a detailed, quantitative model of the factors governing chiral discrimination, complementing the dynamic insights gained from molecular dynamics simulations. mdpi.comsuperfri.org

Applications and Functional Material Development Incorporating Ethyl 2 3,5 Dinitrobenzoyl Amino Acetate Moieties

Design and Application in Chiral Chromatography and Enantiomeric Separations

The separation of enantiomers, which are non-superimposable mirror images of each other, is a critical process in the pharmaceutical, chemical, and agricultural industries. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), stands out as a powerful technique for this purpose. The development of effective Chiral Stationary Phases (CSPs) is central to the success of these separations.

Derivatives of N-(3,5-dinitrobenzoyl)amino acids, such as Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate, form the basis of a widely used class of CSPs known as Pirkle-type or brush-type CSPs. researchgate.netus.edu.plpsu.edu In these CSPs, the chiral selector, in this case, a derivative of (3,5-dinitrobenzoyl)aminoacetate, is covalently bonded to a solid support, typically silica (B1680970) gel. psu.edu The 3,5-dinitrobenzoyl group is a crucial component, acting as a π-acceptor (π-acidic) moiety. researchgate.netus.edu.pl This electron-deficient aromatic ring is capable of engaging in π-π interactions with the π-basic aromatic groups of analyte molecules. researchgate.netus.edu.pl

The versatility of these CSPs allows for their use in both HPLC and SFC. mdpi.com SFC, in particular, is gaining traction as a greener alternative to HPLC due to its use of supercritical carbon dioxide as the main mobile phase component, which reduces the consumption of organic solvents. fagg-afmps.beresearchgate.net The fundamental principles of chiral recognition on these CSPs are applicable across both techniques. The performance of these CSPs can be influenced by subtle structural modifications, such as the nature of the amino acid and the linker used to attach the chiral selector to the silica support. us.edu.plpsu.edu For instance, the introduction of different connecting groups between the silica surface and the N-(3,5-dinitrobenzoyl)amino acid unit can alter the enantiomer-recognition properties of the CSP. us.edu.pl

The general applicability of Pirkle-type CSPs extends to a wide array of racemic compounds. However, for effective separation, the analytes often need to possess complementary functional groups that can interact with the CSP. researchgate.net Specifically, analytes containing π-basic aromatic rings are ideal candidates for resolution on these π-acidic CSPs. If an analyte does not possess such a group, it can be derivatized with a π-basic tag prior to chromatography. researchgate.net

The following table summarizes the key features of 3,5-dinitrobenzoyl-based CSPs:

FeatureDescription
CSP Type Pirkle-type (brush-type)
Chiral Selector N-(3,5-dinitrobenzoyl)amino acid derivative (e.g., from aminoacetate)
Key Functional Group 3,5-dinitrobenzoyl (π-acceptor/π-acidic)
Primary Interaction π-π stacking between the CSP's dinitrobenzoyl group and analyte's π-basic group
Other Interactions Hydrogen bonding, dipole-dipole interactions, steric hindrance
Chromatographic Modes HPLC, SFC
Support Material Typically silica gel

Chiral recognition on CSPs derived from N-(3,5-dinitrobenzoyl)amino acids is a multifactorial process, relying on the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers of the analyte. nih.govnih.gov The stability of these complexes differs, leading to different retention times on the chromatographic column and thus, separation. For effective chiral discrimination, a minimum of three simultaneous interactions between the CSP and at least one of the enantiomers is generally required, a concept often referred to as the "three-point interaction model".

The primary interactions responsible for chiral recognition on these CSPs include:

π-π Interactions: This is the most significant interaction, occurring between the electron-deficient 3,5-dinitrobenzoyl ring of the CSP and an electron-rich (π-basic) aromatic ring on the analyte. researchgate.netresearchgate.net

Hydrogen Bonding: The amide linkage in the chiral selector provides sites for hydrogen bonding (both donor and acceptor), which can interact with complementary functional groups on the analyte, such as amides, esters, or alcohols. nih.gov

Dipole-Dipole Interactions: The polar nitro groups and the carbonyl group of the dinitrobenzoyl moiety can engage in dipole-dipole interactions with polar groups on the analyte.

Molecular modeling and spectroscopic studies, such as NMR, have been instrumental in elucidating the specific nature of these interactions. nih.govnih.gov For instance, studies on cinchona alkaloid-based CSPs resolving N-3,5-dinitrobenzoylated amino acids have shown that a combination of ion-pairing, hydrogen bonding, and π-stacking contributes to the chiral discrimination. nih.gov The more stable diastereomeric complex often exhibits multiple contact points, which are not all simultaneously possible for the less stable complex. nih.gov

The following table outlines the key intermolecular forces involved in chiral recognition on 3,5-dinitrobenzoyl-based CSPs:

Interaction TypeDescription
π-π Stacking Primary attractive force between the π-acidic dinitrobenzoyl ring and a π-basic analyte moiety.
Hydrogen Bonding Occurs at the amide linkage of the chiral selector, contributing to the stability of the diastereomeric complex.
Dipole-Dipole Interactions involving the polar nitro and carbonyl groups of the selector.
Steric Repulsion Differential steric fit between the enantiomers and the chiral selector, leading to differences in complex stability.

Achieving optimal separation of enantiomers on a given CSP requires careful optimization of various chromatographic parameters. These parameters influence the interactions between the analyte and the stationary phase, thereby affecting retention, selectivity, and resolution.

Mobile Phase Composition: The choice of the mobile phase is critical. In normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) is typically used. mdpi.comresearchgate.net The concentration of the polar modifier significantly impacts retention times; increasing its concentration generally leads to shorter retention times. researchgate.net In SFC, the mobile phase usually consists of supercritical CO2 and an organic modifier, often an alcohol. fagg-afmps.be The type and concentration of the modifier, as well as the presence of additives, can be adjusted to fine-tune the separation. fagg-afmps.beresearchgate.net

Flow Rate: The flow rate of the mobile phase affects the efficiency of the separation and the analysis time. While higher flow rates can reduce the analysis time, they may also lead to a decrease in resolution due to increased band broadening. chromatographyonline.comnih.gov

Temperature: Column temperature is another important parameter. It can influence the kinetics of mass transfer and the thermodynamics of the analyte-CSP interaction. Changes in temperature can affect the selectivity of the separation, and in some cases, even reverse the elution order of the enantiomers.

Additives: In some cases, small amounts of acidic or basic additives (e.g., trifluoroacetic acid, triethylamine) are added to the mobile phase to improve peak shape and resolution, particularly for acidic or basic analytes. researchgate.netnih.gov These additives can suppress unwanted interactions with residual silanol (B1196071) groups on the silica support and can also influence the ionization state of the analyte and the chiral selector.

A systematic approach, such as using design of experiments (DoE), can be employed to efficiently optimize these parameters and achieve the best possible separation. nih.gov

Utilization as Chiral Derivatizing Agents (CDAs) for Spectroscopic and Chromatographic Analysis

Beyond their role in CSPs, molecules containing the 3,5-dinitrobenzoyl moiety are also valuable as chiral derivatizing agents (CDAs). A CDA is an enantiomerically pure reagent that reacts with a racemic analyte to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard achiral analytical techniques.

Pre-column derivatization involves reacting the analyte with a CDA before it is introduced into the analytical system, typically an HPLC or gas chromatography (GC) instrument. researchgate.netacademicjournals.orgnih.gov The 3,5-dinitrobenzoyl group is a strong chromophore, meaning it absorbs ultraviolet (UV) light strongly. researchgate.net When an analyte is derivatized with a reagent like 3,5-dinitrobenzoyl chloride, the resulting diastereomers can be easily detected with high sensitivity using a UV detector. tcichemicals.comnih.gov

This strategy is particularly useful for analytes that lack a chromophore and are therefore difficult to detect by UV absorbance. The derivatization not only enables sensitive detection but also converts the enantiomeric pair into a diastereomeric pair, which can then be separated on a standard achiral stationary phase. This approach offers an alternative to using an expensive chiral column.

The reaction of an amine or alcohol with 3,5-dinitrobenzoyl chloride is a common derivatization strategy. nih.govmdpi.com The resulting diastereomeric amides or esters can be readily separated by reversed-phase HPLC. The choice of the specific CDA can be tailored to the analyte to achieve the best separation and detection.

The following table summarizes the advantages of pre-column derivatization with dinitrobenzoyl CDAs:

AdvantageDescription
Enhanced Detection The dinitrobenzoyl group is a strong UV chromophore, enabling sensitive detection of analytes that lack one.
Separation on Achiral Phases Converts enantiomers into diastereomers, allowing for separation on standard, less expensive achiral columns.
Improved Chromatography Derivatization can improve the chromatographic properties of the analyte, such as retention and peak shape.
Versatility Applicable to a wide range of functional groups, including amines and alcohols.

An important application of chiral derivatizing agents is the determination of the absolute configuration of a chiral molecule. mdpi.commdpi.comrsc.org By reacting the unknown enantiomer with an enantiomerically pure CDA of known absolute configuration, a diastereomer is formed. The properties of this diastereomer, such as its retention time in chromatography or its NMR spectrum, can then be compared to the properties of diastereomers formed from reference compounds of known absolute configuration.

In NMR spectroscopy, the formation of diastereomers can lead to observable differences in the chemical shifts of corresponding nuclei. nih.govnih.govresearchgate.net By analyzing these differences, it is often possible to deduce the absolute configuration of the original analyte. mdpi.comnih.gov Similarly, in chromatography, a consistent elution order for a series of related compounds derivatized with the same CDA can be used to assign the absolute configuration. nih.gov For example, it has been shown that for a series of N-3,5-dinitrobenzoyl amino acids, a consistent correlation exists between the absolute configuration and the relative positions of specific NMR resonances when analyzed in the presence of a chiral solvating agent. mdpi.comnih.gov

This approach provides a powerful alternative to X-ray crystallography for determining the absolute stereochemistry of chiral molecules, especially when suitable crystals cannot be obtained.

Supramolecular Chemistry and Molecular Recognition Phenomena

The unique electronic and structural characteristics of the 3,5-dinitrobenzoyl moiety, a key component of this compound, render it a valuable building block in the field of supramolecular chemistry. Its electron-deficient aromatic ring and the presence of hydrogen bond acceptors (nitro groups) and a donor (amide N-H) facilitate a range of non-covalent interactions that are fundamental to molecular recognition and the formation of ordered supramolecular assemblies.

Host-Guest Chemistry and Clathrate Formation with Dinitrobenzoyl Systems

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent forces. The dinitrobenzoyl framework has been shown to participate in such interactions, acting as a host for certain guest molecules. This ability is largely attributed to the formation of specific hydrogen bonds and π-π stacking interactions.

An interesting facet of this is the formation of clathrates, which are inclusion compounds where guest molecules are entrapped within the crystal lattice of the host. Research has demonstrated the synthesis of clathrate hosts designed with dinitrobenzoyl units to specifically include N-substituted formamides. In these systems, the phthalimide (B116566) plane and the N-phenyl group are orthogonal, creating a suitable space for the recognition and inclusion of formamide (B127407) guests.

The interactions within these host-guest complexes are often a combination of hydrogen bonding and π-π stacking, where the electron-deficient dinitrobenzoyl ring interacts favorably with electron-rich aromatic systems or other suitable partners.

Development of Chemosensors and Ionophores Based on Dinitrobenzoyl Architecture

The electron-deficient nature of the 3,5-dinitrobenzoyl group makes it a promising component in the design of chemosensors, particularly for the detection of electron-rich species or anions. A chemosensor is a molecule that signals the presence of a specific analyte through a detectable change, such as in color (colorimetric sensor) or fluorescence.

Research has shown that receptors incorporating a dinitrobenzoyl moiety can act as fluorescent sensors for specific molecules like dinitrobenzoic acid. nih.gov The sensing mechanism often involves a combination of hydrogen bonding and π-stacking or charge-transfer interactions between the dinitrobenzoyl unit of the sensor and the analyte. nih.gov This interaction can lead to a quenching of the sensor's fluorescence, providing a clear signal of the analyte's presence. nih.gov

Furthermore, the dinitrobenzoyl framework is related to dinitrophenyl groups found in hydrazone-based chemosensors. These sensors have demonstrated the ability to detect various anions, such as cyanide and fluoride, through a color change from yellow to magenta. mdpi.comdoaj.org The interaction typically involves the deprotonation of NH and OH groups on the sensor by the basic anion, a process that is signaled by the change in color. mdpi.comdoaj.org While not directly involving this compound, these findings highlight the potential of the dinitrobenzoyl architecture in the development of effective anion sensors.

The general principles of ionophore action involve the reversible binding of ions and their transport across a lipophilic membrane. wikipedia.org While specific applications of this compound as an ionophore are not extensively documented, the ability of the dinitrobenzoyl group to interact with various species suggests its potential incorporation into more complex ionophore designs.

Sensor TypeAnalyte DetectedPrinciple of Detection
Fluorescent SensorDinitrobenzoic acidFluorescence quenching upon binding
Colorimetric ProbeAnions (e.g., CN⁻, F⁻)Color change upon deprotonation

Controlled Supramolecular Assembly and Self-Recognition in the Solid State

The directional nature of hydrogen bonds and the specific geometry of π-π stacking interactions involving the 3,5-dinitrobenzoyl group allow for the controlled formation of well-defined supramolecular structures in the solid state. This phenomenon, known as self-assembly, is crucial for the development of new materials with tailored properties.

A significant aspect of this is chiral self-recognition, where a chiral molecule preferentially interacts with molecules of the same chirality. In the context of dinitrobenzoyl derivatives, particularly those derived from amino acids, strong enantioselective self-recognition has been observed in the solid state. X-ray crystallography has revealed that enantiomerically pure N-(3,5-dinitrobenzoyl)leucine forms homochiral dimers. Even in a racemic mixture, only homochiral dimers are observed, indicating a high degree of solid-state enantioselective complexation.

These interactions are driven by a combination of two hydrogen bonds and an offset π-π interaction between the dinitrobenzoyl rings. researchgate.net This precise molecular arrangement leads to the formation of ordered crystalline structures. The ability of these molecules to self-recognize and assemble into controlled architectures is a key area of interest in crystal engineering and materials science.

Application as Synthetic Intermediates and Versatile Building Blocks

The reactivity of the functional groups present in this compound, namely the ester, amide, and the activated aromatic ring, makes it a valuable intermediate in organic synthesis. It can serve as a starting material or a building block for the construction of more complex molecules, including various heterocyclic compounds and stereochemically defined structures.

Precursors in the Synthesis of Advanced Organic Molecules and Heterocycles

This compound can be envisioned as a precursor for a variety of organic molecules. For instance, a related compound, Ethyl 2-[3-(3,5-Dinitrobenzoyl)thioureido]benzoate, has been synthesized from 3,5-dinitrobenzoyl chloride. nih.gov This suggests that the core structure of this compound can be incorporated into more complex systems.

The amino acid ester portion of the molecule provides a handle for further chemical modifications. For example, similar amino acid derivatives are used in the synthesis of new heterocyclic amino acid derivatives containing azetidine (B1206935) and oxetane (B1205548) rings. mdpi.com These syntheses often involve reactions such as aza-Michael additions. mdpi.com

Furthermore, the dicarbonyl-like nature of the dinitrobenzoylamino acetate (B1210297) moiety suggests its potential use in the synthesis of various heterocycles. Dicarbonyl compounds are well-established precursors for a wide range of heterocyclic systems. While direct examples using this compound are not prevalent in the literature, the fundamental reactivity patterns of its constituent parts point towards its utility as a versatile building block in synthetic organic chemistry.

Role in Stereoselective Synthetic Transformations

A significant application of the 3,5-dinitrobenzoyl group is in the field of stereoselective synthesis and analysis. wikipedia.org This is primarily due to its properties as a π-acidic aromatic system, which allows it to engage in π-π stacking interactions that are sensitive to the stereochemistry of interacting molecules.

The most prominent role of dinitrobenzoyl derivatives is in chiral recognition, particularly in the separation of enantiomers by high-performance liquid chromatography (HPLC). Chiral stationary phases (CSPs) are often prepared by immobilizing a chiral molecule containing a 3,5-dinitrobenzoyl group onto a solid support like silica gel. researchgate.netresearchgate.netnih.gov When a racemic mixture is passed through a column packed with such a CSP, the two enantiomers interact differently with the chiral selector.

The separation is based on the differential stability of the diastereomeric complexes formed between the enantiomers and the chiral stationary phase. These interactions are typically a combination of hydrogen bonding, dipole-dipole interactions, and, crucially, π-π interactions between the π-acidic dinitrobenzoyl group of the CSP and a π-basic group on the analyte (or vice versa). researchgate.net This difference in interaction strength leads to different retention times for the two enantiomers, allowing for their separation.

While this compound itself may not be the final chiral selector, it represents a class of compounds that are fundamental to the design and synthesis of materials for stereoselective separations. The principles of chiral recognition it embodies are central to many aspects of modern asymmetric synthesis and analysis.

Application AreaSpecific Role of Dinitrobenzoyl Moiety
Chiral HPLCπ-acidic component of Chiral Stationary Phases (CSPs)
Chiral RecognitionForms diastereomeric complexes with enantiomers through π-π stacking and hydrogen bonding
Asymmetric SynthesisPotential use as a chiral auxiliary or in the development of chiral catalysts

Future Research Directions and Advanced Methodological Integration

Exploration of Catalyst Development for Efficient Synthesis of Dinitrobenzoyl Amides

The synthesis of amide bonds is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric coupling agents that generate significant waste. nih.gov Modern research is focused on catalytic solutions that are more atom-economical and environmentally benign. The direct synthesis of amides from esters and nitro compounds, for instance, represents a significant step forward. nih.gov

Future exploration for synthesizing dinitrobenzoyl amides, including Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate, will likely concentrate on several key catalytic strategies:

Heterogeneous Catalysis: The use of robust, recyclable heterogeneous catalysts offers a sustainable approach. Niobium pentoxide (Nb₂O₅), for example, has demonstrated efficacy as a water- and base-tolerant Lewis acid catalyst for the direct synthesis of diamides from dicarboxylic acids and amines. nih.gov Research could adapt such catalysts for reactions involving dinitrobenzoyl derivatives, optimizing conditions to maintain high yields while simplifying product purification.

3d-Metal Catalysis: Inexpensive and abundant 3d-metals are attractive alternatives to precious metal catalysts. Nickel-based nanocatalysts have been successfully employed in the reductive amidation of esters with nitro compounds, providing a direct route to amides. nih.gov This methodology is particularly relevant as it uses nitroarenes directly, avoiding a separate reduction step and enhancing step-economy. nih.gov

Photoredox Catalysis: Visible-light-driven catalysis has emerged as a powerful tool for forming chemical bonds under mild conditions. researchgate.net Dual nickel/photoredox systems have been used to couple alkylsilicates with isocyanates to form amides. researchgate.net Investigating similar light-mediated protocols for coupling 3,5-dinitrobenzoyl chloride or its derivatives with ethyl 2-aminoacetate could unlock new, highly efficient synthetic pathways.

Table 1: Comparison of Modern Catalytic Strategies for Amide Synthesis
Catalyst TypeExampleKey AdvantagesPotential for Dinitrobenzoyl Amide Synthesis
Heterogeneous Lewis AcidNiobium Pentoxide (Nb₂O₅)Reusable, water-tolerant, simplified purification. nih.govHigh potential for developing sustainable, continuous-flow processes.
Homogeneous 3d-MetalNickel-based nanocatalystsUses inexpensive metals, high step-economy by using nitro compounds directly. nih.govDirectly applicable, potentially reducing steps in the synthesis of this compound.
Photoredox/Dual CatalysisNickel/Iridium photocatalystMild reaction conditions, high functional group tolerance, novel reactivity. nih.govresearchgate.netOffers a pathway to potentially novel derivatives under energy-efficient conditions.

Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by dramatically accelerating the design and analysis of new molecules. nih.govharvard.edu These computational tools can predict molecular properties, suggest synthetic pathways, and screen vast virtual libraries far more rapidly than traditional experimental methods. drugtargetreview.comyoutube.com

For this compound, the integration of AI and ML could open several research avenues:

Property Prediction: ML models are adept at predicting a wide range of molecular characteristics, from physicochemical properties to biological activity and toxicity (ADMET). youtube.com Algorithms like Random Forest and Support Vector Machines (SVM) can be trained on existing chemical databases to build quantitative structure-activity relationship (QSAR) models. nih.govdrugtargetreview.com Such models could predict the biological potential of this compound and guide the design of analogues with enhanced properties.

De Novo Design: Generative models, including variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules with desired characteristics from scratch. harvard.edu By defining specific structural constraints or desired functional outcomes, researchers could use these AI tools to generate novel derivatives of the parent compound tailored for specific applications, such as enzyme inhibition or materials science.

Structure and Interaction Modeling: Advanced AI models like AlphaFold2 and ESMFold have transformed the prediction of protein 3D structures. towardsai.netmdpi.com Newer iterations, such as ESMBind, can now model how proteins interact with other molecules, including small ligands and metals. newswise.com This technology could be used to predict how this compound might bind to target proteins, providing a structural basis for its potential biological activity and facilitating rational drug design. mdpi.com

Table 2: Applications of AI/ML in the Study of Novel Compounds
AI/ML ApplicationDescriptionRelevance to this compound
QSAR ModelingConstructs models that relate chemical structures to biological activity or other properties. drugtargetreview.comPredicts potential efficacy, toxicity, and other drug-like properties to prioritize experimental testing. nih.gov
Generative Models (VAEs, GANs)Designs novel molecular structures optimized for specific parameters. harvard.eduCreates new analogues with potentially improved binding affinity, solubility, or material characteristics.
Protein-Ligand DockingPredicts the binding pose and affinity of a small molecule to a protein target. towardsai.netmdpi.comIdentifies potential biological targets and elucidates the mechanism of action at a molecular level.

Development of Advanced Analytical Techniques for Trace Analysis and Complex Mixture Characterization

The detection and quantification of chemical compounds at trace levels are critical for environmental monitoring, forensic science, and pharmaceutical analysis. Due to their chemical nature, dinitroaromatic compounds are often subjects of interest in these fields. mdpi.comcdc.gov The development of highly sensitive and selective analytical methods is therefore a crucial area of future research.

For this compound, advanced analytical techniques would be essential for its characterization in complex matrices:

Hyphenated Chromatography Techniques: Methods combining high-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry (MS) are the gold standard for trace analysis. cdc.gov GC-MS, particularly with an electron capture detector (GC-ECD), is highly selective for nitro-containing compounds. mdpi.com Future work could focus on developing a validated LC-MS/MS method for robust quantification of the compound in biological fluids or environmental samples.

Novel Detection Strategies: An innovative approach for detecting nitro compounds involves post-column, on-line photolysis coupled with electrochemical detection (HPLC-hv-EC). astm.orgscispace.com In this method, the nitro compound is photolytically degraded to release nitrite ions, which are then detected electrochemically with high sensitivity. astm.org This technique could be optimized for the specific detection of dinitrobenzoyl amides.

Remote Sensing and Visualization: For certain applications, such as the detection of explosive traces, remote techniques are being developed. Laser-induced fluorescence (LIF) of fragments, such as nitric oxide (NO), produced by laser-induced dissociation of the parent molecule, allows for the remote detection and visualization of surface traces of nitro-containing compounds. mdpi.com

Table 3: Advanced Analytical Techniques for Nitroaromatic Compounds
TechniquePrincipleDetection LimitApplication
GC-ECDGas chromatography separation followed by an electron capture detector highly sensitive to electronegative groups like nitro groups. mdpi.comLow µg/L to ng/L range. mdpi.comEnvironmental water analysis, forensic samples. mdpi.com
LC-MS/MSLiquid chromatography separation coupled with tandem mass spectrometry for high selectivity and sensitivity. cdc.govng/L to pg/L range.Pharmaceutical analysis, metabolomics, biological samples. cdc.gov
HPLC-hv-ECHPLC separation, followed by UV photolysis to generate nitrite, which is then detected electrochemically. astm.orgscispace.comTrace levels (ppb). astm.orgscispace.comAnalysis of explosives and related nitro compounds. astm.org
Remote LIFRemote laser fragmentation of the molecule and subsequent laser-induced fluorescence detection of NO fragments. mdpi.com~1 µg/cm² on surfaces. mdpi.comSurface trace detection of explosives. mdpi.com

Expansion into Novel Functional Materials and Smart Systems through Molecular Engineering

Molecular engineering focuses on designing and synthesizing molecules with specific properties to build advanced functional materials. epfl.chnih.gov The unique structure of this compound, with its electron-deficient dinitrobenzoyl group and amino acid backbone, makes it an interesting candidate for creating such materials. The goal is to translate molecular-level properties into macroscopic functions. epfl.ch

Future research could explore the following areas:

Supramolecular Assemblies: The dinitroaromatic ring is an excellent electron acceptor, capable of forming charge-transfer complexes with electron-rich molecules. This property could be exploited to create self-assembling systems, liquid crystals, or molecular wires where the electronic and optical properties are tunable.

Functional Polymers: The molecule could serve as a monomer or a functional pendant group in polymerization reactions. Incorporating the dinitrobenzoyl moiety into a polymer backbone could impart specific properties, such as thermal stability, altered solubility, or the ability to interact with other molecules, leading to materials for sensors or separation technologies.

Spin-Crossover (SCO) Hybrids: Research has shown that combining metal-coordinating units with functional organic backbones can lead to "smart" materials that switch between different spin states in response to external stimuli like temperature or light. researchgate.net By modifying this compound to include a metal-coordinating site, it could be integrated into novel spin-switchable hybrid materials with coupled optical or electronic properties.

Table 4: Potential Applications in Functional Materials
Material ClassKey Molecular FeaturePotential Function/Application
Charge-Transfer ComplexesElectron-deficient 3,5-dinitrobenzoyl groupOrganic semiconductors, molecular electronics, colorimetric sensors.
Functional PolymersAmide bond and ester group for polymerizationHigh-performance plastics, separation membranes, stimuli-responsive gels.
Hybrid SCO MaterialsIntegration of a metal-coordinating site with the organic backbone. researchgate.netMolecular switches, data storage, smart displays. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.